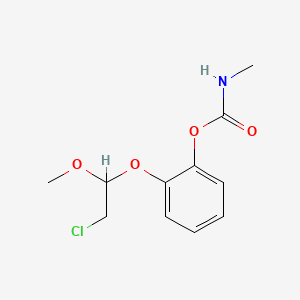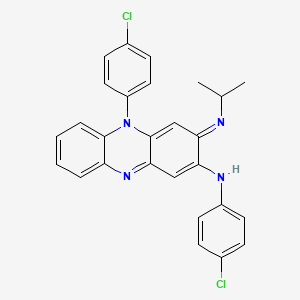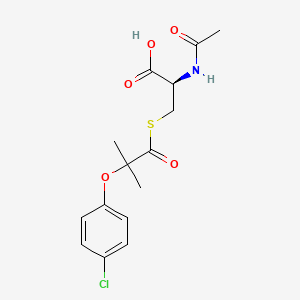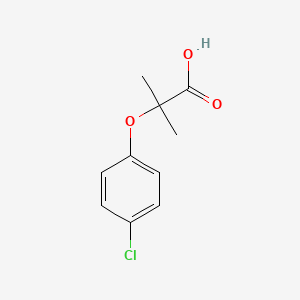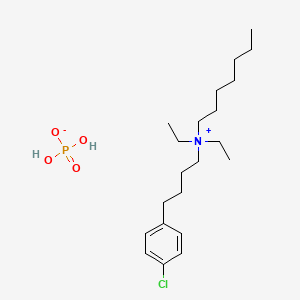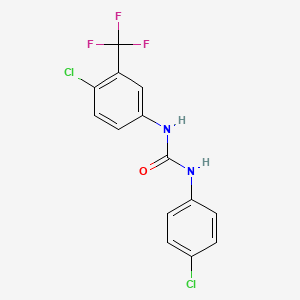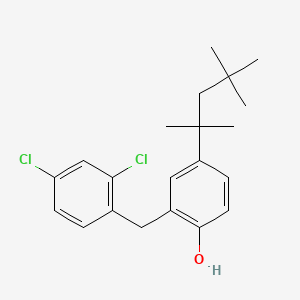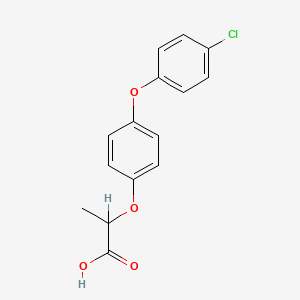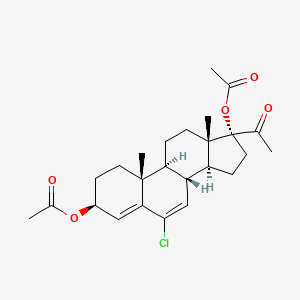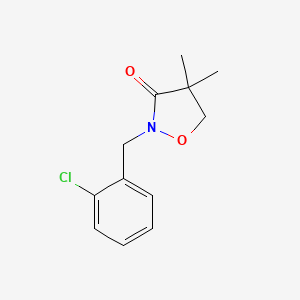
Cobaltocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Mechanism of Action
Target of Action
Cobaltocene, also known as Bis(cyclopentadienyl)cobalt(II), is an organocobalt compound . It primarily targets the process of energy storage and conversion . It has been found to be unusually efficient when used as a co-catalyst in reactions, directly delivering protons and electrons to the catalyst .
Mode of Action
This compound has 19 valence electrons, one more than usually found in organotransition metal complexes . This additional electron occupies an orbital that is antibonding with respect to the Co–C bonds . Many chemical reactions of this compound are characterized by its tendency to lose this “extra” electron, yielding an 18-electron cation known as cobaltocenium .
Biochemical Pathways
This compound plays a significant role in the field of organometallic chemistry . It is involved in the synthesis of a wide range of formal electron counts . The versatility of metallocenes stems from their ability to stabilize metals with a wide range of valence electron counts .
Pharmacokinetics
It is known that this compound is a dark purple solid that sublimes readily slightly above room temperature . Due to the ease with which it reacts with oxygen, the compound must be handled and stored using air-free techniques .
Result of Action
The result of this compound’s action is the creation of a stable 18-electron cation known as cobaltocenium . This process is characterized by the loss of the “extra” electron from this compound . The compound’s action has potential applications in the fields of catalysis and materials chemistry .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen . It sublimes readily slightly above room temperature and reacts easily with oxygen . Therefore, it must be handled and stored using air-free techniques .
Biochemical Analysis
Biochemical Properties
It is known to be a powerful electron donor and is widely used as a dopant to prepare molecular semiconductors due to its low solid-state ionization energy . The dopant improves charge injection and transport in electronic devices .
Cellular Effects
It is known to be used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency . This suggests that it may have some influence on cellular processes related to energy conversion.
Molecular Mechanism
It is known to act as a one-electron reducing agent in the laboratory . It reacts with carbon monoxide to prepare cobalt (I) derivative, cyclopentadienylcobalt dicarbonyl .
Temporal Effects in Laboratory Settings
It is known to be used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency , suggesting that it may have some long-term effects on cellular function.
Metabolic Pathways
It is known to act as a one-electron reducing agent in the laboratory , suggesting that it may interact with certain enzymes or cofactors.
Transport and Distribution
It is known to be used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency , suggesting that it may have some effects on its localization or accumulation.
Subcellular Localization
It is known to be used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency , suggesting that it may have some effects on its activity or function.
Preparation Methods
Cobaltocene is typically synthesized by the reaction of sodium cyclopentadienide (NaC₅H₅) with anhydrous cobalt(II) chloride in tetrahydrofuran (THF) solution . The reaction produces sodium chloride as a byproduct, and the organometallic product is usually purified by vacuum sublimation .
Industrial production methods are similar, involving the same reactants and conditions but on a larger scale to meet commercial demands .
Chemical Reactions Analysis
Cobaltocene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cobaltocenium cation, an 18-electron species.
Reduction: It acts as a one-electron reducing agent in the laboratory.
Substitution: It reacts with carbon monoxide to form cyclopentadienylcobalt dicarbonyl.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium . Major products formed include cobaltocenium salts and cobalt carbonyl complexes .
Scientific Research Applications
Cobaltocene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cobaltocene is similar to other metallocenes such as ferrocene, nickelocene, and rhodocene . it is unique due to its 19-valence electron configuration, which gives it distinct redox properties .
Ferrocene: More stable due to its 18-electron configuration.
Nickelocene: Similar structure but different reactivity due to the different metal center.
Rhodocene: Exists as a dimer due to its tendency to form C–C bonds between cyclopentadienyl rings.
These comparisons highlight the unique electronic properties of bis(cyclopentadienyl)cobalt(II) that make it valuable in various applications.
Properties
CAS No. |
1277-43-6 |
|---|---|
Molecular Formula |
C10H10Co |
Molecular Weight |
189.12 g/mol |
IUPAC Name |
cobalt(2+);cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |
InChI Key |
SNBRJOIYNQIWSZ-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Co+2] |
Appearance |
Solid powder |
melting_point |
343 to 345 °F (NTP, 1992) |
Key on ui other cas no. |
1277-43-6 |
physical_description |
Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992) Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS] |
Pictograms |
Flammable; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cobaltocene; Kobaltocen; Dicyclopentadienylcobalt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


